molecular formula C25H22BrN5O3S B11662069 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11662069
M. Wt: 552.4 g/mol
InChI Key: VYHWFILAHMWRNG-JVWAILMASA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, a phenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Bromophenyl and Phenyl Groups: These groups can be introduced via substitution reactions using bromophenyl and phenyl halides.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Condensation with Acetohydrazide: The final step involves the condensation of the triazole-thiol derivative with acetohydrazide in the presence of an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.

Medicine

    Anticancer Research: The compound’s structure allows it to interact with biological targets involved in cancer, making it a potential lead compound for anticancer drugs.

    Anti-inflammatory Agents: It may exhibit anti-inflammatory properties, useful in the treatment of various inflammatory diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The bromophenyl and phenyl groups can enhance the compound’s binding affinity through hydrophobic interactions. The methoxyphenyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
  • **2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

Uniqueness

The presence of the bromophenyl group in 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorophenyl and fluorophenyl analogs, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C25H22BrN5O3S

Molecular Weight

552.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O3S/c1-16(18-10-13-21(32)22(14-18)34-2)27-28-23(33)15-35-25-30-29-24(17-8-11-19(26)12-9-17)31(25)20-6-4-3-5-7-20/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-16+

InChI Key

VYHWFILAHMWRNG-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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